

Biological activity of 5-**iodo-1-methyl-1H-1,2,3-triazole** derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-*iodo-1-methyl-1H-1,2,3-triazole***

Cat. No.: **B3026963**

[Get Quote](#)

An In-Depth Technical Guide to the Biological Activity of **5-*iodo-1-methyl-1H-1,2,3-triazole*** Derivatives

Abstract

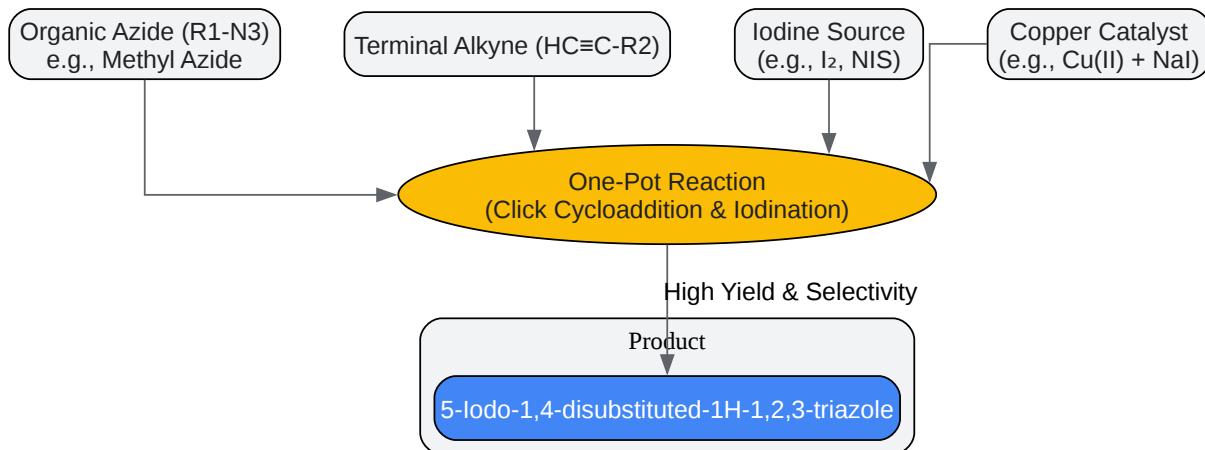
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its stability and its role as a bioisostere for various functional groups.[\[1\]](#)[\[2\]](#) The introduction of a halogen, specifically iodine, at the 5-position of the triazole ring creates a versatile synthetic handle and significantly modulates the molecule's physicochemical properties and biological activity. This guide provides a comprehensive technical overview of **5-*iodo-1-methyl-1H-1,2,3-triazole*** derivatives and their broader class of 1-substituted analogues. We will explore their synthesis, delve into their primary biological activities including antifungal, antibacterial, and anticancer properties, elucidate key mechanisms of action, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of heterocyclic compounds.

The 1,2,3-Triazole Scaffold in Drug Discovery

The five-membered 1,2,3-triazole ring is a privileged structure in drug design. Its high dipole moment, ability to form hydrogen bonds, and metabolic stability make it an ideal component for creating compounds that can effectively interact with biological targets.[\[3\]](#) The advent of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," has made the

synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and modular, allowing for the rapid generation of diverse compound libraries.[4][5]

The strategic placement of an iodine atom at the C5 position of the triazole ring offers distinct advantages:


- **Modulation of Lipophilicity:** The bulky and lipophilic nature of iodine can enhance membrane permeability and interaction with hydrophobic pockets in target proteins.
- **Halogen Bonding:** The iodine atom can act as a halogen bond donor, forming specific, non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site, thereby increasing binding affinity and selectivity.
- **Synthetic Versatility:** The carbon-iodine bond is a key functional group for further elaboration through cross-coupling reactions like Suzuki and Sonogashira, enabling the creation of highly complex and diverse molecular architectures.[1][2]

Synthesis of 5-Iodo-1-Substituted-1H-1,2,3-Triazoles

The primary route for synthesizing these compounds is a one-pot, three-component reaction involving an organic azide, a terminal alkyne, and an iodine source, catalyzed by a copper(I) species. This approach efficiently constructs the triazole ring and installs the iodine atom in a single step.

Core Synthetic Pathway

The reaction proceeds via the in-situ generation of a copper(I) catalyst and an electrophilic iodinating agent.[6][7] A mixture of a copper(II) salt and sodium iodide can generate the necessary copper(I) species and triiodide ions to mediate the cycloaddition and subsequent iodination of the copper-triazolide intermediate.[6]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 5-iodotriazoles.

Exemplary Synthetic Protocol

The following protocol is adapted from established methods for the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles.[\[6\]](#)[\[7\]](#)

Objective: To synthesize 1-benzyl-5-iodo-4-phenyl-1H-1,2,3-triazole.

Materials:

- Benzyl azide (1.0 mmol)
- Phenylacetylene (1.0 mmol)
- Copper(II) perchlorate hexahydrate (10 mol%)
- Sodium iodide (2.5 mmol)
- Triethylamine (1.0 mmol)

- Acetonitrile (5 mL)

Procedure:

- To a 25 mL round-bottom flask, add copper(II) perchlorate hexahydrate (0.1 mmol, 37 mg) and sodium iodide (2.5 mmol, 375 mg).
- Add acetonitrile (5 mL) and stir the resulting suspension at room temperature for 15 minutes.
- Add benzyl azide (1.0 mmol, 133 mg) and phenylacetylene (1.0 mmol, 102 mg) to the flask.
- Add triethylamine (1.0 mmol, 101 mg) to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
- Upon completion (typically 2-4 hours), quench the reaction by adding 10 mL of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 5-iodo-1,2,3-triazole derivative.

Causality: The use of a Cu(II) salt with NaI is a practical choice as it generates the active Cu(I) catalyst in situ, avoiding the need to handle potentially unstable Cu(I) salts.^[6] Triethylamine acts as a base to facilitate the formation of the copper acetylide intermediate and neutralize any acidic byproducts.

Key Biological Activities and Mechanisms of Action

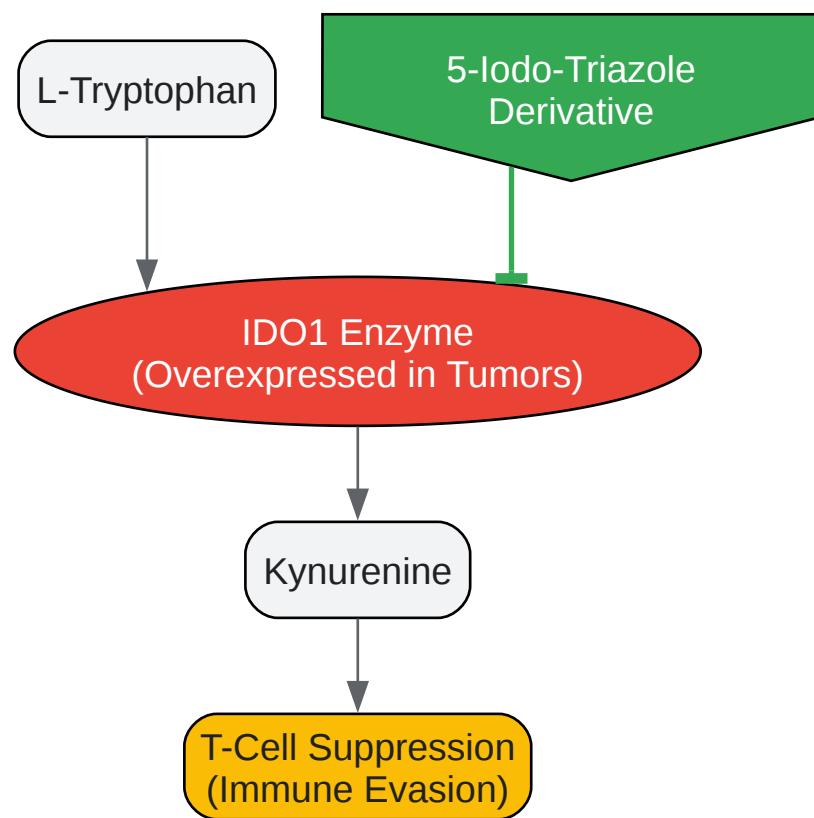
5-Iodo-1-methyl-1H-1,2,3-triazole derivatives have demonstrated a wide spectrum of biological activities, primarily attributed to their ability to inhibit key enzymes in pathogenic

organisms and cancer cells.

Antifungal Activity

Triazoles are a well-established class of antifungal agents.^[4] While many commercial azole drugs function by inhibiting lanosterol 14 α -demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway, novel triazole derivatives are being explored for alternative mechanisms to combat resistance.^{[4][8]}

A key study identified a series of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives as potent inhibitors of the pyruvate dehydrogenase complex E1 (PDHc-E1).^[9] This enzyme is crucial for the conversion of pyruvate to acetyl-CoA, a central step in cellular metabolism.


- Mechanism: By inhibiting PDHc-E1, these compounds disrupt the metabolic cycle of the fungus, leading to energy depletion and cell death. One derivative, compound 3g from the study, was shown to be a competitive inhibitor of *E. coli* PDHc-E1 with an IC_{50} value of 4.21 μ M and exhibited selectivity for the microbial enzyme over the porcine equivalent.^[9]
- Structure-Activity Relationship (SAR): The study revealed that compounds with electron-withdrawing groups on the phenyl ring at the 4-position of the triazole exhibited strong antifungal activity against plant pathogenic fungi like *Rhizoctonia solani* and *Botrytis cinerea*.^[9]

Compound ID (from source)	R ¹ Substituent	R ² Substituent	PDHc-E1 IC ₅₀ (μM)	Antifungal Activity vs. B. cinerea (EC ₅₀ , μg/mL)
3e	Benzyl	4-Fluorophenyl	10.32	19.3
3g	Benzyl	2,4- Dichlorophenyl	4.21	17.6
3n	4-Fluorobenzyl	4-Chlorophenyl	11.51	5.4
Pyrimethanil (Control)	-	-	-	29.6
Data synthesized from Zhang et al., Bioorganic & Medicinal Chemistry Letters (2014). [9]				

Anticancer and Cytotoxic Activity

The triazole scaffold is present in numerous anticancer agents. Derivatives of 5-iodotriazoles have shown significant cytotoxic effects against a range of human cancer cell lines.[\[10\]](#)[\[11\]](#)

A promising mechanism of action for this class of compounds is the inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1).[\[12\]](#)[\[13\]](#) IDO1 is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynureneine metabolites, which suppresses T-cell activity and allows cancer cells to evade the immune system.

[Click to download full resolution via product page](#)

Caption: Inhibition of the IDO1 immunosuppressive pathway.

- Mechanism: By inhibiting IDO1, 5-iodotriazole derivatives can restore local tryptophan levels and reduce immunosuppressive kynurenine, thereby reactivating T-cell-mediated tumor destruction.[13] Studies on 4,5-disubstituted 1,2,3-triazoles have identified potent IDO1 inhibitors with IC_{50} values in the low nanomolar range.[13]

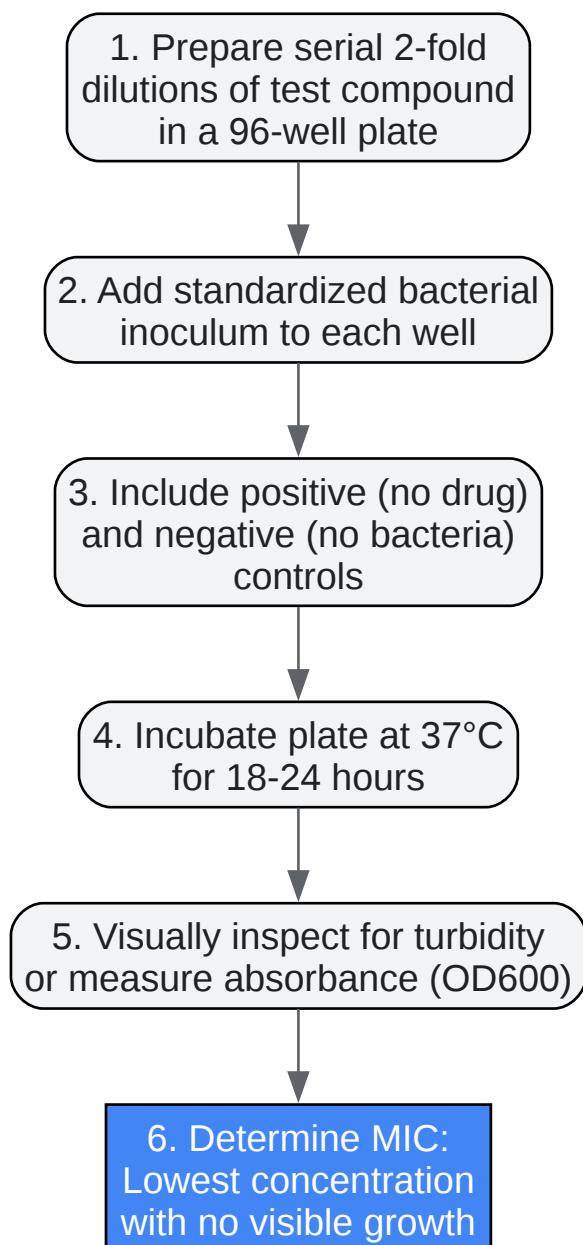
Cell Line	Compound Type	IC ₅₀ (μM)	Reference
MCF-7 (Breast)	Quinazolinone-triazole hybrid	>100 (mild activity)	[10]
HeLa (Cervical)	Quinazolinone-triazole hybrid	>100 (mild activity)	[10]
A-549 (Lung)	Phosphonate-triazole	21.25	[14]
HT-1080 (Fibrosarcoma)	Phosphonate-triazole	15.13	[14]

This table presents data for various triazole derivatives to illustrate general anticancer potential.

Antibacterial Activity

The development of new antibacterial agents is a critical global health priority.[15] Triazole derivatives have shown promise against both Gram-positive and Gram-negative bacteria.[5][16][17][18] The incorporation of a 1,2,3-triazole moiety into the structure of existing antibiotics, such as metronidazole and sulfamethoxazole, has been shown to enhance their antibacterial efficacy.[5][16]

- Mechanism: The exact mechanisms are varied and depend on the overall structure of the molecule. They can include disruption of cell wall synthesis, inhibition of essential enzymes, or interference with bacterial DNA replication.
- Activity: One study showed that a 1,2,3-triazole derivative demonstrated bacteriostatic and bactericidal activity against *Staphylococcus aureus*, interfering with biofilm formation and disrupting preformed biofilms.[19]


Protocols for Biological Evaluation

Validating the biological activity of newly synthesized compounds requires robust and standardized assays. The following are core protocols for assessing antimicrobial and cytotoxic

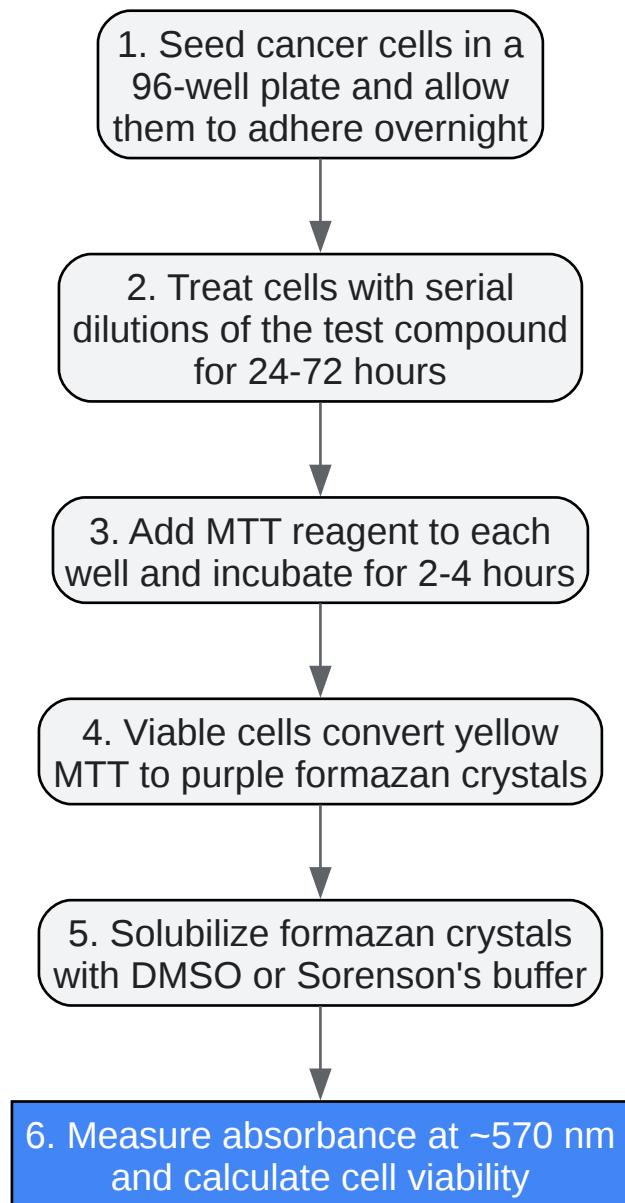
activity.

Protocol: Antimicrobial Susceptibility via Broth Microdilution (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[\[8\]](#)[\[20\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.


Procedure:

- Compound Preparation: Dissolve the test compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
- Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in appropriate growth media (e.g., Mueller-Hinton Broth) to achieve a range of final concentrations.
- Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculation: Add the diluted bacterial inoculum to each well containing the test compound.
- Controls: Include a positive control (wells with inoculum and medium but no compound) and a negative control (wells with medium only).
- Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
- Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Trustworthiness: The inclusion of positive and negative controls is essential. The positive control validates that the bacteria are viable and conditions are suitable for growth, while the negative control ensures the sterility of the medium.

Protocol: In Vitro Cytotoxicity via MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[\[14\]](#)[\[21\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

- Cell Seeding: Plate human cancer cells (e.g., A-549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of the 5-iodotriazole compound in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and an

untreated control.

- Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Remove the treatment medium and add 100 μ L of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 2-4 hours at 37°C.
- Solubilization: Aspirate the MTT solution and add 100 μ L of DMSO to each well to dissolve the resulting formazan crystals.
- Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC_{50} value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Future Perspectives

The **5-iodo-1-methyl-1H-1,2,3-triazole** scaffold represents a highly adaptable and potent platform for drug discovery. The diverse biological activities, from antifungal to anticancer, highlight its versatility. The true potential lies in the dual function of the iodine atom: it not only enhances biological activity through halogen bonding but also serves as a crucial synthetic anchor. Future research should focus on:

- Lead Optimization: Using the 5-iodo group as a reactive site for palladium-catalyzed cross-coupling reactions to build more complex molecules with improved potency and selectivity.
- Mechanism of Action Studies: Further elucidating the specific molecular targets and pathways affected by these compounds to better understand their therapeutic potential and potential off-target effects.
- Combating Resistance: Developing derivatives that are effective against drug-resistant strains of fungi, bacteria, and cancer cells, possibly through novel mechanisms of action like the inhibition of PDHc-E1.

Conclusion

5-Iodo-1-methyl-1H-1,2,3-triazole derivatives and their analogues are a compelling class of heterocyclic compounds with significant, multi-faceted biological activity. Their efficient synthesis via click chemistry, combined with the unique properties conferred by the 5-iodo substitution, makes them attractive candidates for further investigation in antifungal, antibacterial, and anticancer drug development programs. The ability to inhibit novel enzyme targets like PDHc-E1 and the immunomodulatory enzyme IDO1 underscores their potential to address critical unmet needs in modern medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EMAN RESEARCH PUBLISHING |Full Text|Synthesis and Evaluation of 1,2,3-Triazole Derivatives of Sulfamethoxazole as Potential Antimicrobial Agents [publishing.emanresearch.org]
- 6. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis of 5-Iodo-1,2,3-triazoles from Organic Azides and Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antifungal activity of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives as pyruvate dehydrogenase complex E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isres.org [isres.org]
- 12. 4,5-Disubstituted 1,2,3-triazoles: Effective Inhibition of Indoleamine 2,3-Dioxygenase 1 Enzyme Regulates T cell Activity and Mitigates Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and antimicrobial activity of 1 H-1,2,3-triazole and carboxylate analogues of metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. turkjps.org [turkjps.org]
- 21. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [Biological activity of 5-Iodo-1-methyl-1H-1,2,3-triazole derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026963#biological-activity-of-5-iodo-1-methyl-1h-1-2-3-triazole-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com